molecular formula C13H17N5O2 B13878975 1-Tert-butyl-5-(2-methoxypyrimidin-4-yl)pyrazole-3-carboxamide

1-Tert-butyl-5-(2-methoxypyrimidin-4-yl)pyrazole-3-carboxamide

Cat. No.: B13878975
M. Wt: 275.31 g/mol
InChI Key: YIGPUXRGBBZKJW-UHFFFAOYSA-N
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Description

1-Tert-butyl-5-(2-methoxypyrimidin-4-yl)pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a tert-butyl group, a methoxypyrimidinyl group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl-5-(2-methoxypyrimidin-4-yl)pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring with tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the methoxypyrimidinyl group: This can be done through a nucleophilic substitution reaction using methoxypyrimidine derivatives and suitable leaving groups.

    Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine or amide source under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-5-(2-methoxypyrimidin-4-yl)pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole ring and the methoxypyrimidinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Tert-butyl-5-(2-methoxypyrimidin-4-yl)pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-5-(2-methoxypyrimidin-4-yl)pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Modulating signaling pathways: The compound may affect various signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses.

    Interacting with nucleic acids: It may bind to DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-Tert-butyl-5-(2-chloropyrimidin-4-yl)pyrazole-3-carboxamide
  • 1-Tert-butyl-5-(2-fluoropyrimidin-4-yl)pyrazole-3-carboxamide
  • 1-Tert-butyl-5-(2-hydroxypyrimidin-4-yl)pyrazole-3-carboxamide

Uniqueness

1-Tert-butyl-5-(2-methoxypyrimidin-4-yl)pyrazole-3-carboxamide is unique due to the presence of the methoxypyrimidinyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H17N5O2

Molecular Weight

275.31 g/mol

IUPAC Name

1-tert-butyl-5-(2-methoxypyrimidin-4-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H17N5O2/c1-13(2,3)18-10(7-9(17-18)11(14)19)8-5-6-15-12(16-8)20-4/h5-7H,1-4H3,(H2,14,19)

InChI Key

YIGPUXRGBBZKJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)C(=O)N)C2=NC(=NC=C2)OC

Origin of Product

United States

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